Cyanine5.5 maleimide is a thiol-reactive fluorescent dye primarily used for labeling proteins and other biomolecules. It is an analog of the widely utilized Cyanine5.5 dye, known for its near-infrared emission properties, making it suitable for various bioimaging applications. The compound is classified as a member of the cyanine dye family, which encompasses a range of organic fluorophores that exhibit strong fluorescence and are frequently employed in biological research.
Cyanine5.5 maleimide can be sourced from various chemical suppliers, including Lumiprobe and Vector Laboratories. Its chemical structure is characterized by the presence of a maleimide group, which allows for selective labeling of sulfhydryl groups in proteins. This specificity is crucial for applications in bioconjugation and protein engineering.
The synthesis of Cyanine5.5 maleimide involves several key steps, primarily focusing on the functionalization of the cyanine core with a maleimide moiety. The synthetic pathway typically includes:
Technical details regarding yields and reaction conditions are critical, as variations can significantly affect the fluorescence properties and reactivity of the dye .
Cyanine5.5 maleimide has a complex molecular structure characterized by its unique chromophore that facilitates fluorescence.
The structure features a benz[e]indole core with extensive conjugation contributing to its optical properties. Its absorption maximum is around 684 nm with an emission maximum at approximately 710 nm .
Cyanine5.5 maleimide primarily participates in thiol-specific reactions due to its maleimide functionality. The mechanism involves:
The efficiency of this reaction can be influenced by factors such as pH, temperature, and the presence of reducing agents that maintain thiol groups in their reactive form .
The mechanism by which Cyanine5.5 maleimide labels proteins involves:
This process is critical for applications in live-cell imaging and protein interaction studies .
These properties make Cyanine5.5 maleimide an excellent choice for sensitive applications where fluorescent labeling is necessary .
Cyanine5.5 maleimide has several significant applications in scientific research:
Cy5.5 maleimide belongs to the indodicarbocyanine dye family, characterized by an asymmetric benzo[e]indolium heterocyclic structure conjugated through a pentamethine bridge (7 methine units). This asymmetry—featuring distinct N-alkyl substituents (typically N-ethyl and N-propyl acetates)—reduces molecular symmetry, thereby suppressing aggregation-caused quenching and enhancing fluorescence quantum yield (Φ~0.20–0.21) [1] [7]. The rigid, planar polyaromatic system enables intense near-infrared (NIR) absorption (λabs = 675–684 nm) and emission (λem = 691–710 nm), leveraging the NIR window (650–900 nm) for minimal biological autofluorescence and tissue scattering [1] [8].
Peripheral substituents at the 5- and 5′-positions of the indole rings critically influence photostability. Chloro or tert-butyl groups (electron-withdrawing and donating, respectively) modulate HOMO-LUMO energy gaps, red-shifting absorption/emission while reducing photobleaching rates. For example, chloro substituents enhance aggregation propensity, facilitating excitonic coupling in DNA scaffolds—a strategy borrowed from quantum computing dye design [9]. The maleimide linker at the N-propyl terminus (via a hexanamide spacer) ensures minimal perturbation to the π-conjugated chromophore, preserving extinction coefficients (ε = 190,000–211,000 M−1cm−1) [1] [7].
Table 1: Photophysical Properties of Cy5.5 Maleimide Variants
Structural Feature | λabs (nm) | λem (nm) | ε (M−1cm−1) | Quantum Yield (Φ) | Photostability |
---|---|---|---|---|---|
Standard (Non-sulfonated) | 684 | 710 | 198,000 | 0.20 | Moderate |
Sulfonated (sulfo-Cy5.5) | 673 | 691 | 211,000 | 0.21 | High |
5-Chloro-substituted | ~690* | ~720* | ~205,000* | 0.19* | Very High |
5-tert-Butyl-substituted | ~680* | ~705* | ~190,000* | 0.22* | High |
*Predicted based on computational analogs [9] [10]
The maleimide group enables site-specific bioconjugation via Michael addition to thiols (–SH), forming stable thioether bonds. This reaction occurs optimally at pH 6.5–7.5, where thiolate anions (R–S−) nucleophilically attack the maleimide’s electron-deficient alkene (rate constant k ≈ 102–103 M−1s−1). At pH > 8.0, competing hydrolysis of maleimide to unreactive maleamic acid accelerates, reducing conjugation efficiency [1] [8].
Kinetic selectivity for thiols over amines is high (>1,000-fold), enabling cysteine-specific labeling in proteins even in lysine-rich environments. For example, IgG antibodies reduced with TCEP (tris(2-carboxyethyl)phosphine) show >95% Cy5.5 maleimide conjugation at engineered cysteine residues within 60 minutes at 25°C [5]. The hexanamide spacer between the dye core and maleimide minimizes steric hindrance, ensuring rapid association kinetics. Post-conjugation, the thioether linkage resists hydrolysis and retro-Michael reactions under physiological conditions, critical for in vivo imaging applications [8].
Table 2: Kinetics of Cy5.5 Maleimide Conjugation Under Varying Conditions
pH | Temperature (°C) | Reaction Time (min) | Conjugation Efficiency (%) | Hydrolysis By-Product (%) |
---|---|---|---|---|
6.5 | 25 | 90 | 85 | <5 |
7.0 | 25 | 60 | 95 | <5 |
7.5 | 25 | 45 | 90 | 10 |
8.0 | 25 | 30 | 70 | 30 |
Data compiled from [1] [5] [8]
Native Cy5.5 maleimide exhibits poor aqueous solubility (<1 µM) due to its hydrophobic polyaromatic core, requiring organic co-solvents (e.g., DMSO, DMF) for bioconjugation [1] [7]. Two strategies address this limitation:
Sulfonation: Introducing sulfonate groups (–SO3−) at phenyl ring positions dramatically enhances hydrophilicity. Sulfo-Cy5.5 maleimide (four sulfonates) achieves solubility >10 mg/mL in water, eliminating organic solvents during protein labeling. The sulfonated form shows a slight blue-shift in absorption/emission (λabs/λem = 673/691 nm vs. 684/710 nm for non-sulfonated) due to altered electron density, but retains high ε (211,000 M−1cm−1) and quantum yield (Φ=0.21) [8].
Zwitterionic Modifications: Incorporating quaternary ammonium cations alongside sulfonates creates dipolar "sulfo-betaine" structures. This balances hydrophilicity with reduced nonspecific binding to biomolecules—critical for in vivo targeting. While not explicitly detailed for Cy5.5 in the sources, this approach is validated in analogous cyanines (e.g., Cy3/Cy5) for minimizing electrostatic interactions with cellular components [9].
Solubility impacts labeling efficiency: Sulfonated Cy5.5 achieves >90% conjugation efficiency in pure aqueous buffers, whereas non-sulfonated derivatives require ≥10% DMSO co-solvent, risking protein denaturation [7] [8].
Table 3: Solubility and Bioconjugation Performance of Cy5.5 Maleimide Variants
Property | Non-Sulfonated | Sulfonated (4×SO3−) | Zwitterionic (Theoretical) |
---|---|---|---|
Water Solubility | <1 µM | >74 mg/mL | >50 mg/mL* |
Organic Solvent Required | Yes (DMSO/DMF) | No | No |
ε (M−1cm−1) | 198,000 | 211,000 | ~200,000* |
Optimal Conjugation Buffer | pH 7.0, 10% DMSO | pH 7.0, aqueous | pH 7.0, aqueous |
Nonspecific Binding | Moderate | Low | Very Low* |
*Predicted based on analogous cyanine designs [9]
Density functional theory (DFT) and time-dependent DFT (TDDFT) simulations enable a priori optimization of Cy5.5 maleimide for specific biomolecular interactions. Key applications include:
Binding Affinity Prediction: Molecular docking reveals how substituents modulate affinity for target biomolecules. For instance, chloro groups at the 5,5′-positions enhance π-stacking with DNA nucleobases, increasing binding constants (Kb) by 2–3-fold compared to unsubstituted dyes [9] [10].
Aggregation Behavior: TDDFT calculations model excitonic coupling in dye aggregates, predicting spectral shifts (e.g., H-aggregates show blue-shifted absorption). Hydrophobic Cy5.5 variants form tightly packed dimers in aqueous buffers, whereas sulfonated derivatives resist aggregation due to electrostatic repulsion [7] [9].
Solvent Effects: Polarizable continuum models (PCM) simulate how water vs. organic solvents affect HOMO-LUMO gaps, correlating with observed absorption/emission shifts. For sulfo-Cy5.5, simulations accurately predict a 10–15 nm blue shift versus non-sulfonated analogs [9].
Recent workflows integrate machine learning to optimize dye-protein interactions. By training on datasets of cyanine Stokes shifts and extinction coefficients, algorithms propose structures with tailored emission for multiplexed imaging—e.g., Cy5.5 derivatives with >715 nm emission to avoid spectral overlap with Cy5 [7] [10].
Table 4: Computational Parameters for Modeling Cy5.5 Maleimide Derivatives
Simulation Method | Application | Key Outputs | Experimental Validation |
---|---|---|---|
DFT/M06-2X/6-31G(d,p) | Geometry optimization | Bond lengths, dipole moments | NMR/X-ray crystallography |
TDDFT/CAM-B3LYP | Absorption/Emission prediction | λabs, λem, oscillator strengths | UV-Vis/fluorescence spectroscopy |
Molecular Docking | Dye-DNA/protein binding affinity | Binding energy (ΔG), binding pose | Fluorescence titration, FRET assays |
PCM (Water) | Solvatochromism prediction | Solvent-dependent spectral shifts | Solvent screening studies |
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